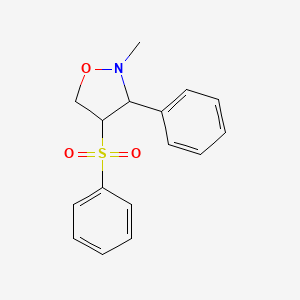![molecular formula C16H13BrN2O4 B2767802 5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE CAS No. 1421465-29-3](/img/structure/B2767802.png)
5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its versatility and is used in various fields such as drug discovery, organic synthesis, and materials science.
Métodos De Preparación
The synthesis of 5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the furan-2-carboxamide coreThe final step involves the attachment of the 2-carbamoylphenoxy group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, resulting in a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: It is utilized in materials science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as anti-inflammatory effects .
Comparación Con Compuestos Similares
When compared to similar compounds, 5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE stands out due to its unique combination of functional groups and its versatility in scientific research. Similar compounds include:
5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide: Shares a similar structure but with a nicotinamide core.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-2-carboxamide: Lacks the bromine atom, resulting in different reactivity and applications.
Propiedades
IUPAC Name |
5-bromo-N-[4-(2-carbamoylphenoxy)but-2-ynyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c17-14-8-7-13(23-14)16(21)19-9-3-4-10-22-12-6-2-1-5-11(12)15(18)20/h1-2,5-8H,9-10H2,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRMGLQLOXEPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
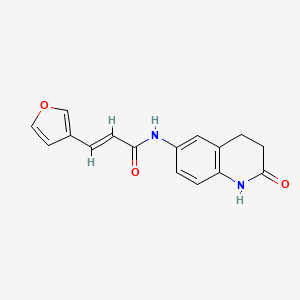
![3'-(3-Fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2767720.png)
![3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2767721.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2767722.png)
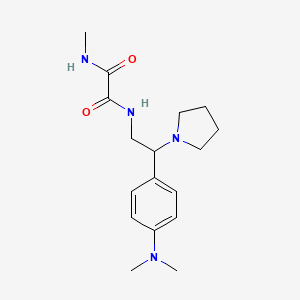
![1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2767725.png)
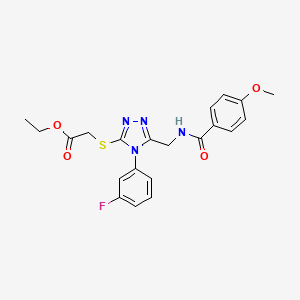
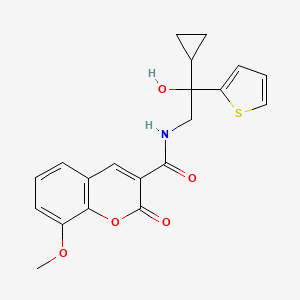
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2767733.png)
![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/new.no-structure.jpg)
![1-[(5-ethylthiophen-2-yl)sulfonyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2767737.png)
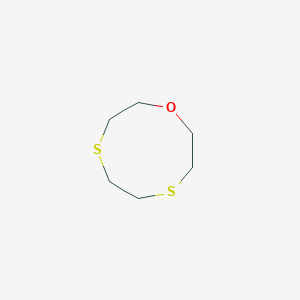
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2767739.png)
